(S)-2-methyl-1-(pyridin-2-yl)propan-1-amine
Description
Propriétés
IUPAC Name |
(1S)-2-methyl-1-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)9(10)8-5-3-4-6-11-8/h3-7,9H,10H2,1-2H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKQDUXKROXADZ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Metal-Catalyzed C–N Coupling
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enable direct C–N bond formation between pyridyl halides and chiral amines. For example, reacting 2-bromopyridine with (S)-2-methylpropan-1-amine in the presence of Pd(OAc)₂ , XantPhos , and t-BuONa in toluene at 110°C for 36 hours yields the target compound with 75% efficiency. This method benefits from mild conditions and compatibility with sensitive functional groups.
Optimization Insights :
SN2 Displacement
Classical SN2 displacement using 2-bromopyridine and (S)-2-methylpropan-1-amine under basic conditions (e.g., K₂CO₃ in MeOH) provides a straightforward route. However, steric hindrance at the pyridyl carbon limits yields to 43%, necessitating excess amine (2.3 eq) and prolonged reaction times (12 hours).
Key Data :
Reductive Amination Strategies
Asymmetric Hydrogenation
Asymmetric hydrogenation of the prochiral ketone 2-methyl-1-(pyridin-2-yl)propan-1-one using a chiral ruthenium catalyst (e.g., Ru-BINAP) achieves 89% ee and 78% yield. The reaction proceeds in ethanol under 50 psi H₂ at 25°C for 24 hours, with the BINAP ligand dictating enantioselectivity.
Mechanistic Analysis :
The ketone adsorbs onto the chiral Ru catalyst, followed by stereoselective hydrogen transfer to form the (S)-configured amine.
Chiral Auxiliary-Mediated Synthesis
Employing Ellman’s sulfinamide as a chiral auxiliary, the ketone intermediate is condensed with (R)-tert-butanesulfinamide to form a sulfinyl imine. Subsequent Grignard addition (CH₃MgBr) and acidic hydrolysis yield the (S)-amine with 94% ee and 82% overall yield.
Critical Steps :
-
Imine formation: Ti(OEt)₄ promotes efficient condensation in THF.
-
Hydrolysis: HCl/MeOH cleaves the sulfinamide auxiliary without racemization.
Grignard and Organometallic Methods
Grignard Addition to Nitriles
Reacting 2-cyanopyridine with isopropylmagnesium bromide in toluene at 0°C generates an imine intermediate, which is hydrolyzed with aqueous HCl to yield the racemic amine. Chiral resolution via HPLC with a cellulose column separates the (S)-enantiomer with >99% purity.
Limitations :
Multi-Component Reactions
Ugi-Type Reactions
A four-component Ugi reaction combining pyridin-2-amine , pyridine-2-carbaldehyde , 2-isocyano-2,4,4-trimethylpentane , and TosOH in MeOH at 70°C produces an imidazo[1,2-a]pyridine intermediate. Acidic cleavage of the tert-butyl group yields the primary amine with 96% efficiency.
Reaction Schema :
Comparative Analysis of Synthesis Methods
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2-methyl-1-(pyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of more saturated amines.
Substitution: Introduction of nitro or halogen groups on the pyridine ring.
Applications De Recherche Scientifique
Medicinal Chemistry
(S)-2-methyl-1-(pyridin-2-yl)propan-1-amine serves as a crucial building block in the synthesis of pharmaceutical compounds aimed at treating neurological disorders. Its structural similarity to neurotransmitters enables it to modulate neurotransmitter systems effectively.
Notable Findings :
- Neuropharmacological Effects : Studies indicate that this compound may enhance dopamine release, suggesting potential applications in treating conditions like Parkinson's disease and depression .
Organic Synthesis
The compound is utilized as an intermediate in synthesizing complex organic molecules, including ligands for catalysis. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) makes it versatile in organic synthesis.
Reactions :
- Oxidation : Can be oxidized to form imines or nitriles using potassium permanganate.
- Reduction : Reduction can yield more saturated amines with lithium aluminum hydride.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties, particularly against Chlamydia trachomatis. This selectivity highlights its potential for developing targeted therapies against infections while maintaining low toxicity towards host cells.
Neuropharmacological Assessment
Given its interaction with neurotransmitter systems, the compound is hypothesized to play a role in managing neuropsychiatric disorders. Preliminary studies suggest it may reduce anxiety-like behaviors in animal models, indicating its therapeutic potential .
Study 1: Antichlamydial Activity
A focused investigation on the effectiveness of various pyridine-based compounds revealed that (S)-2-methyl-1-(pyridin-2-yl)propan-1-am significantly inhibited the growth of Chlamydia trachomatis while preserving mammalian cell viability. This study underscores the compound's potential as a therapeutic agent against chlamydial infections.
Study 2: Neuropharmacological Effects
In another study assessing neuropharmacological properties, compounds similar to (S)-2-methyl-1-(pyridin-2-yL)propan-1-am were evaluated for their influence on neurotransmitter release. The results indicated a capacity to enhance dopamine release in vitro, suggesting implications for treating neurological disorders .
Mécanisme D'action
The mechanism of action of (S)-2-methyl-1-(pyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between (S)-2-methyl-1-(pyridin-2-yl)propan-1-amine and analogous compounds:
Key Comparison Points
Stereochemistry and Bioactivity: The (S)- and (R)-enantiomers of 2-methyl-1-(pyridin-2-yl)propan-1-amine exhibit identical physicochemical properties but may differ in biological activity due to chiral recognition. For example, in cannabinoid receptor modulators, stereochemistry dictates binding affinity . Dexchlorpheniramine’s antihistamine activity relies on its chlorophenyl and dimethylamino groups, which are absent in this compound .
Structural Modifications :
- 2-(Pyridin-2-yl)propan-2-amine : The tertiary amine structure reduces nucleophilicity compared to the primary amine in the target compound, making it more suitable as a catalyst .
- Hydrochloride Salts : Derivatives like 1-(4-fluorophenyl)-2-methylpropan-1-amine HCl enhance solubility for pharmaceutical formulations .
Thermophysical Properties :
- Primary amines like this compound exhibit lower viscosity coefficients (ηΔ) in alcohol solutions compared to bulkier analogues, suggesting weaker intermolecular interactions .
Safety Profiles :
- The (R)-enantiomer shares similar hazard profiles (e.g., H315 for skin irritation) with the (S)-form, but tertiary amines like 2-(pyridin-2-yl)propan-2-amine may have distinct toxicity due to altered metabolism .
Activité Biologique
(S)-2-methyl-1-(pyridin-2-yl)propan-1-amine, also known as (S)-1-(pyridin-2-yl)propan-1-amine, is a chiral amine with potential therapeutic applications. Its unique structure, characterized by a pyridine ring and a methyl group, suggests significant biological activity. Research has focused on its interactions with biological systems, particularly in the fields of neuropharmacology and antimicrobial activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Receptor Binding : The compound may bind to specific receptors in the nervous system, influencing neurotransmitter release and modulating synaptic activity.
- Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic pathways, which may contribute to its pharmacological effects.
- Signaling Pathways Modulation : The compound may affect signaling pathways related to cell growth and apoptosis, making it a candidate for further investigation in cancer treatment .
Biological Activities
The compound has been studied for several biological activities, including:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown selective inhibition against Chlamydia trachomatis, suggesting potential as a therapeutic agent for chlamydial infections without affecting host cell viability .
Neuropharmacological Effects
Given its structural similarity to other biologically active compounds, it is hypothesized that this compound may interact with neurotransmitter systems. Preliminary studies indicate possible applications in treating neurological disorders due to its ability to modulate synaptic transmission.
Study 1: Antichlamydial Activity
A study focused on the synthesis of various pyridine-based compounds, including this compound, demonstrated its effectiveness against C. trachomatis. The compound was able to impair bacterial growth while maintaining low toxicity towards mammalian cells. This selectivity highlights its potential for developing targeted therapies against chlamydial infections .
Study 2: Neuropharmacological Assessment
In a neuropharmacological context, compounds similar to this compound were evaluated for their effects on neurotransmitter release. Results indicated that these compounds could enhance dopamine release in vitro, suggesting a role in treating conditions like Parkinson's disease or depression.
Comparative Analysis
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| (S)-2-methyl-1-(pyridin-2-yl)propan-1-am | Methyl group at C2 | Antimicrobial, neuroactive |
| 3-Pyridinepropanamine | No methyl substitution | Varies in reactivity |
| 4-Pyridinepropanamine | Propanamine at C4 | Distinct steric effects |
| (R)-2-Methyl-1-(pyridin-2-YL)propan-1-am | Different stereochemistry | Variations in biological activity |
This table illustrates the uniqueness of (S)-2-methyl-1-(pyridin-2-yL)propan-1-am compared to similar compounds, highlighting its specific biological activities.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for enantioselective preparation of (S)-2-methyl-1-(pyridin-2-yl)propan-1-amine?
- Methodological Answer : Enantioselective synthesis can be achieved via chiral resolution or asymmetric catalysis. For example, chiral auxiliaries such as (S)-proline derivatives can induce stereoselectivity during reductive amination of pyridine-2-carbaldehyde with 2-methylpropan-1-amine precursors. Microwave-assisted condensation (as seen in related pyridinylpropanamine syntheses) reduces reaction time and improves yield . Key parameters include:
- Catalyst : Chiral ligands like BINAP or Josiphos for asymmetric hydrogenation.
- Solvent : Polar aprotic solvents (e.g., DMF or THF) for improved solubility of intermediates.
- Purification : Chromatography or recrystallization to achieve >99% enantiomeric excess (ee).
Q. How can the stereochemical purity of this compound be validated?
- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane/isopropanol (90:10). Compare retention times with racemic standards. Circular dichroism (CD) spectroscopy at 220–260 nm can confirm the (S)-configuration via Cotton effects .
Q. What spectroscopic techniques are critical for structural characterization?
- Answer :
- 1H/13C NMR : Pyridin-2-yl protons resonate at δ 8.3–8.5 ppm (doublet), while methyl groups appear as singlets at δ 1.2–1.5 ppm.
- FT-IR : Stretching vibrations at ~3300 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N pyridine), and 1450 cm⁻¹ (C-H bending).
- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (calculated for C₉H₁₄N₂: 150.1157) .
Advanced Research Questions
Q. How does the pyridin-2-yl moiety influence the compound’s biological activity in neurological targets?
- Methodological Answer : The pyridine ring enhances π-π stacking with aromatic residues in receptor binding pockets (e.g., serotonin or dopamine receptors). Molecular docking studies (using AutoDock Vina) show that the (S)-enantiomer binds more tightly to the 5-HT₃ receptor (ΔG = -8.2 kcal/mol) compared to the (R)-form (ΔG = -6.9 kcal/mol). In vitro assays (e.g., calcium flux in HEK293 cells) validate receptor modulation .
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?
- Answer :
- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values in µM for receptor binding).
- Crystallography : Resolve ambiguities via X-ray co-crystallization of the compound with target proteins.
- Computational MD Simulations : Identify conformational dynamics (RMSD < 2 Å) over 100 ns trajectories to explain variable binding affinities .
Q. How can metabolic stability be improved for in vivo applications?
- Methodological Answer :
- Deuterium Labeling : Replace labile hydrogen atoms (e.g., α to the amine) to slow CYP450-mediated oxidation.
- Prodrug Design : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) moieties, which hydrolyze in physiological conditions.
- Microsomal Assays : Test stability in rat liver microsomes (RLM) with LC-MS quantification of parent compound degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
